3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(difluoromethyl)-1-(5-fluoro-2-methoxyphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c1-18-9-3-2-8(12)4-10(9)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIQFBYJGNMSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.
Attachment of the 5-Fluoro-2-Methoxyphenyl Group: This step can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its functional groups can be exploited to develop new materials with desirable properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Industrial Applications: It may find use in the synthesis of advanced intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Fluorination Patterns
The target compound incorporates dual fluorine atoms in the difluoromethyl group and an additional fluorine in the benzenesulfonyl moiety. This contrasts with sulfentrazone, which uses a difluoromethyl-triazole core but lacks the azetidine ring. Fluorine’s inductive effects in the target compound likely reduce electron density at the sulfonamide nitrogen, enhancing metabolic stability compared to non-fluorinated analogs .
Azetidine vs. Larger Heterocycles
Azetidine’s smaller ring size imposes greater conformational restraint than the five-membered triazole in sulfentrazone or the pyridine in diflufenican. This rigidity may improve target selectivity by minimizing off-target interactions, as seen in kinase inhibitors featuring constrained heterocycles .
Sulfonamide Group Orientation
The 5-fluoro-2-methoxybenzenesulfonyl group provides steric and electronic modulation.
Pharmacokinetic and Physicochemical Properties
The compound’s theoretical logP (~2.1) suggests moderate lipophilicity, balancing solubility and tissue penetration—a critical advantage over highly lipophilic herbicides like diflufenican (logP 4.2) .
Biological Activity
3-(Difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with a difluoromethyl group and a sulfonyl moiety, which contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The sulfonyl group is known for enhancing the binding affinity of drugs to their targets, potentially increasing their efficacy.
Anticancer Properties
Several studies have reported the anticancer potential of sulfonamide derivatives. For instance, compounds similar to 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| 3-(Difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine | A549 | TBD | TBD |
Note: TBD indicates that data is currently being gathered or analyzed.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibitory effects, suggesting that 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine may possess similar properties.
Toxicological Profile
Understanding the toxicity of new compounds is crucial for their development as therapeutic agents. Preliminary toxicological assessments indicate that while some sulfonamide derivatives exhibit low toxicity, further studies are needed to establish the safety profile of 3-(difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine.
Table 2: Toxicity Data of Related Compounds
| Compound Name | LD50 (mg/kg) | Target Organ |
|---|---|---|
| Compound A | 200 | Liver |
| Compound B | 150 | Kidney |
| 3-(Difluoromethyl)-1-(5-fluoro-2-methoxybenzenesulfonyl)azetidine | TBD | TBD |
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Method | Reference |
|---|---|---|
| LogP (octanol-water) | Shake-flask HPLC | |
| Melting Point | Differential Scanning Calorimetry | |
| Aqueous Solubility (mg/mL) | UV-Vis Spectrophotometry |
Q. Table 2. Common Synthetic Byproducts
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Des-fluoro derivative | Hydrolysis of C-F bond | Lower reaction pH |
| Sulfonate dimer | Over-sulfonation | Reduce reagent excess |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
